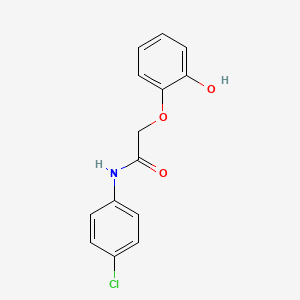
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, also known as AHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHPC is a derivative of acetanilide and belongs to the class of arylamides. It has a molecular weight of 311.77 g/mol and a melting point of 156-158°C.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a role in the development of pain and inflammation, and the inhibition of COX enzymes results in a reduction in the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to reduce the production of cytokines, which are known to play a role in the development of inflammation. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has also been shown to reduce the production of prostaglandins, which are responsible for the development of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide in lab experiments include its high purity and stability, making it an ideal candidate for use in various assays. However, the limitations of using N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide include its low solubility in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. One potential area of research is the development of new derivatives of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide that possess improved pharmacological properties. Another potential area of research is the development of new drug delivery systems for N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide, which can improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide involves the reaction between 4-chloroaniline and 2-hydroxyphenylacetic acid in the presence of a catalyst. The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide. The synthesis of N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the field of medicinal chemistry, where N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has shown promising results as a potential drug candidate for the treatment of various diseases. N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-10-5-7-11(8-6-10)16-14(18)9-19-13-4-2-1-3-12(13)17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGLNIMXXCCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7580611.png)
![2-[(4-cyanophenyl)sulfonylamino]-N-naphthalen-2-ylpropanamide](/img/structure/B7580612.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7580621.png)
![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
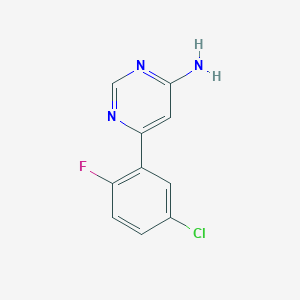

![N-methyl-1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7580649.png)


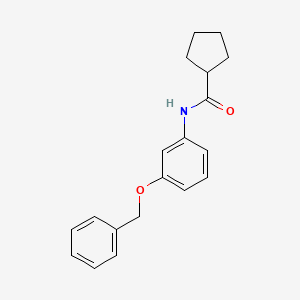
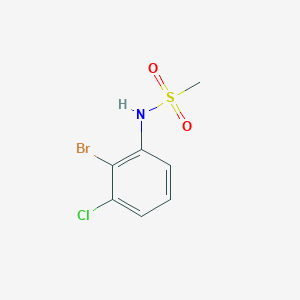
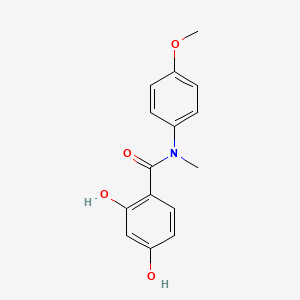

![5-Methoxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B7580714.png)